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Compound of Interest

Compound Name: VUF10497

Cat. No.: B15613468 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of VUF10497 for the

histamine H4 receptor (H4R). It is designed to be a comprehensive resource for researchers,

scientists, and professionals involved in drug development, offering detailed data, experimental

methodologies, and visual representations of key biological pathways.

Core Data: Binding Affinity of VUF10497
VUF10497 is a quinazoline derivative that has been identified as a potent ligand for the human

histamine H4 receptor. It exhibits a high binding affinity, acting as an inverse agonist. Notably,

VUF10497 also shows considerable affinity for the human histamine H1 receptor (H1R),

classifying it as a dual-action H1R/H4R ligand.[1][2] This dual activity may offer unique

therapeutic benefits.[1][2]

The binding affinity of a ligand for its receptor is a critical parameter in drug discovery,

indicating the strength of the interaction. This is typically expressed as the Ki (inhibition

constant) or pKi (-logKi) value. A lower Ki and a higher pKi value signify a higher binding

affinity.
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Compound Receptor Species pKi Ki (nM)
Ligand
Type

VUF10497 Histamine H4 Human 7.57 26.9
Inverse

Agonist

VUF10497 Histamine H1 Human
considerable

affinity
- -

Table 1: Quantitative Binding Affinity Data for VUF10497. The pKi value of 7.57 for VUF10497
at the human H4R corresponds to a Ki of approximately 26.9 nM. The original publication also

noted considerable affinity for the human H1R, though a specific pKi value was not provided in

the abstract.[1][2]

Experimental Protocols: Determining Binding
Affinity
The binding affinity of VUF10497 was determined using a radioligand competition binding

assay. This is a standard and robust method for quantifying the interaction between a ligand

and a receptor.[3]

Principle of the Radioligand Competition Binding Assay
This assay measures the ability of an unlabeled test compound (VUF10497) to compete with a

radiolabeled ligand for binding to the target receptor. The concentration of the test compound

that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The Ki

value can then be calculated from the IC50 using the Cheng-Prusoff equation.

Methodology
The following protocol is a generalized representation based on standard radioligand binding

assay procedures and the information available in the primary literature describing VUF10497.

1. Membrane Preparation:

Membranes are prepared from cell lines stably expressing the human histamine H4 receptor

(e.g., HEK-293 or CHO cells).
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Cells are harvested and homogenized in a cold buffer solution.

The homogenate is centrifuged to pellet the cell membranes, which are then washed and

resuspended in an appropriate assay buffer.

2. Radioligand Binding Assay:

The assay is typically performed in a 96-well plate format.

A constant concentration of a suitable radioligand for the H4R (e.g., [³H]-histamine) is added

to each well.

Increasing concentrations of the unlabeled test compound, VUF10497, are then added to

compete with the radioligand.

The reaction mixture, containing the membranes, radioligand, and test compound, is

incubated to allow binding to reach equilibrium. Incubation is typically carried out at a specific

temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes).

3. Separation of Bound and Free Radioligand:

After incubation, the bound radioligand must be separated from the free (unbound)

radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters,

which trap the cell membranes with the bound radioligand.

The filters are then washed with ice-cold buffer to remove any non-specifically bound

radioligand.

4. Quantification of Radioactivity:

The radioactivity retained on the filters, which corresponds to the amount of bound

radioligand, is measured using a scintillation counter.

5. Data Analysis:

The data is plotted as the percentage of specific binding versus the log concentration of the

test compound.
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A sigmoidal dose-response curve is generated, from which the IC50 value is determined.

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 /

(1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation

constant.

Visualizing Key Pathways
To better understand the context of VUF10497's action, the following diagrams illustrate the

histamine H4 receptor signaling pathway and the experimental workflow for determining

binding affinity.
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Experimental Workflow: Radioligand Binding Assay
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Caption: Workflow for Radioligand Binding Assay.
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Histamine H4 Receptor Signaling Pathway
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Caption: Histamine H4 Receptor Signaling Cascade.
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Histamine H4 Receptor Signaling
The histamine H4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the

Gαi/o subunit of the heterotrimeric G protein.[4] Upon activation by an agonist like histamine, or

modulation by an inverse agonist like VUF10497, the receptor initiates a cascade of

intracellular signaling events.

The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the

intracellular concentration of cyclic AMP (cAMP).[5] This, in turn, reduces the activity of protein

kinase A (PKA). The Gβγ subunit, which dissociates from Gαi/o upon receptor activation, can

activate other downstream effectors, including phospholipase C (PLC). PLC activation leads to

an increase in intracellular calcium levels and activation of the mitogen-activated protein kinase

(MAPK) pathway.[6][7]

These signaling events culminate in various cellular responses, particularly in immune cells

where the H4R is highly expressed. These responses include chemotaxis (cell movement) of

mast cells and eosinophils, and the modulation of cytokine release.[5][8]

Furthermore, like many GPCRs, the activated H4 receptor can be phosphorylated by G protein-

coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin. β-arrestin

binding desensitizes the receptor to further G protein-mediated signaling and can lead to

receptor internalization.[9][10] Some ligands may exhibit biased agonism, preferentially

activating either the G protein or the β-arrestin pathway.[10]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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